2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a chemical compound with the molecular formula and a molecular weight of 306.38 g/mol. This compound is classified as a nicotinic acid derivative, which indicates its potential relevance in pharmacological applications, particularly in the development of drugs targeting nicotinic receptors.
The compound is sourced from synthetic organic chemistry, where it is synthesized through various chemical reactions involving amino acids and derivatives of nicotinic acid. Its classification falls under the category of pharmaceutical intermediates and potential drug candidates, particularly in the context of neurological and cardiovascular research.
The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves several steps:
These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yields and purity.
The molecular structure of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can be represented using various structural formulas:
CC(C)C1=CC=C(C=C1)N(C(=O)CC(=O)C(=O)C(=O)S)C
YNYRLYNQNUZPPQ-UHFFFAOYSA-N
This structure reveals the presence of a dimethylphenyl group, an amino group, and a methylthio group attached to a nicotinic acid derivative.
The compound can participate in various chemical reactions typical for amines and esters:
These reactions are significant for understanding the compound's reactivity profile in biological systems.
The mechanism of action for 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate likely involves interaction with nicotinic acetylcholine receptors. Upon binding to these receptors, it may modulate neurotransmission processes associated with cognitive functions and muscle control.
Research indicates that compounds similar to this one may exhibit both agonistic and antagonistic properties depending on their specific structural features and the receptor subtype involved.
The primary applications of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate include:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7